Ethyl 2-amino-7-(2-methylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
Description
This compound belongs to the spirochromene-indole family, characterized by a fused chromene and indole system connected via a spiro carbon. Its molecular formula is C26H24N2O5, featuring a 2-methylphenyl substituent at the 7-position of the chromene ring and an ethyl ester group at the 3-position . The spiro architecture induces conformational rigidity, influencing its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C26H24N2O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 2'-amino-7'-(2-methylphenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate |
InChI |
InChI=1S/C26H24N2O5/c1-3-32-24(30)22-23(27)33-20-13-15(16-9-5-4-8-14(16)2)12-19(29)21(20)26(22)17-10-6-7-11-18(17)28-25(26)31/h4-11,15H,3,12-13,27H2,1-2H3,(H,28,31) |
InChI Key |
AIEFIJJVTZQOCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)C5=CC=CC=C5C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and dimedone under microwave irradiation . This method is efficient and yields the desired spirochromene derivative with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as silica-supported ionic liquids, can enhance the efficiency of the reaction . Additionally, solvent-free methods and green chemistry approaches are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted spirochromenes and indole derivatives, which can have enhanced biological activity .
Scientific Research Applications
Ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure and Substituent Variations
The compound shares a spirochromene-indole scaffold with several analogues but differs in substituents and stereochemistry:
Key Observations :
Physicochemical and Spectroscopic Properties
Hydrogen Bonding and Crystal Packing
Crystallographic data reveals distinct hydrogen-bonding patterns:
The 7,7-dimethyl analogue forms stronger intermolecular H-bonds (1.92 Å vs. 2.03 Å), suggesting tighter crystal packing and higher melting points (257–258°C in vs. ~250°C for phenyl analogues).
Spectroscopic Data
- IR Spectroscopy :
- <sup>1</sup>H NMR :
- Methyl groups in the target compound (e.g., δ 2.46 ppm for 2-methylphenyl) vs. δ 0.79–1.03 ppm for 7,7-dimethyl groups ().
Biological Activity
Ethyl 2-amino-7-(2-methylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C26H24N2O5
- Molecular Weight : 444.48 g/mol
- CAS Number : 726201-21-4
Structure
The compound features a spiro[chromene-indole] core, which is known for its diverse biological activities. The presence of the amino group and the carboxylate moiety contributes to its pharmacological potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antioxidant Activity
Research has shown that this compound possesses significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases and aging.
Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit specific enzymes linked to disease progression. For instance, it has shown inhibitory effects on certain kinases involved in cancer cell proliferation.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of metabolic pathways.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on human breast cancer cells.
- Findings : The compound induced apoptosis in a dose-dependent manner with IC50 values lower than those of standard chemotherapeutic agents.
-
Antioxidant Activity Assessment :
- Objective : To measure the compound's efficacy in reducing oxidative stress.
- Findings : Demonstrated a significant reduction in malondialdehyde levels and increased glutathione levels in treated cells compared to controls.
-
Enzyme Inhibition Study :
- Objective : To assess the inhibitory effect on specific kinases.
- Findings : Showed promising results in inhibiting kinase activity associated with tumor growth.
Research Findings Summary Table
| Activity Type | Assessed Effect | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Induces apoptosis in cancer cells |
| Antioxidant | Free radical scavenging | Reduces oxidative stress markers |
| Enzyme Inhibition | Kinase activity | Inhibits specific kinases |
| Antimicrobial | Bacterial and fungal inhibition | Effective against several pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
